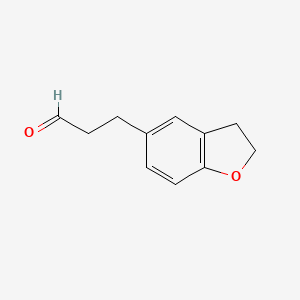
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
Overview
Description
Indanone, a compound similar to the one you’re asking about, is a fused molecule containing cyclopentanone and a benzene ring . It’s known to exhibit a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of indanone derivatives has been achieved through various methods. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another method involved grinding, stirring, and ultrasound irradiation methods .
Molecular Structure Analysis
The molecular structure of indanone consists of a five-membered cyclopentanone ring fused with a benzene ring .
Chemical Reactions Analysis
The chemical reactions involving indanone derivatives are diverse. For instance, the cyclization mechanism of 2-alkyl-1-ethynylbenzene derivatives involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Physical And Chemical Properties Analysis
The physical and chemical properties of indanone derivatives can vary widely. For example, 1H-Inden-1-one, 2,3-dihydro- has a molecular weight of 132.1592 .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV properties . For example, indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .
Antioxidant Activity
Indole derivatives can also act as antioxidants . This property could make them useful in the prevention and treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . Methyl (E)-1-(substitutedbenzyl)-3-((2-(4, 5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)-1H-indole-5-carboxylate derivatives were reported as antimicrobial agents . These compounds showed activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and Gram-negative bacteria .
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This suggests that they could be used in the development of new treatments for tuberculosis.
Antidiabetic Activity
Indole derivatives have also been found to possess antidiabetic properties . This makes them potential candidates for the development of new therapies for diabetes.
Future Directions
properties
IUPAC Name |
methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)7-9-3-2-8-6-10(13)4-5-11(8)9/h4-6,9,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOXEXXDMBLLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701576 | |
| Record name | Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
CAS RN |
856169-08-9 | |
| Record name | Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

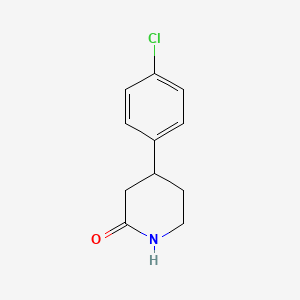
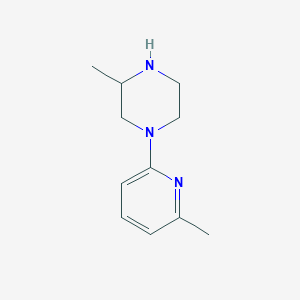
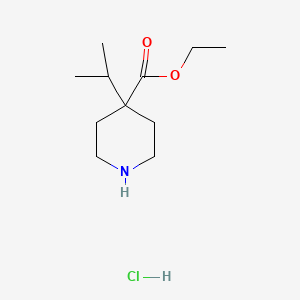
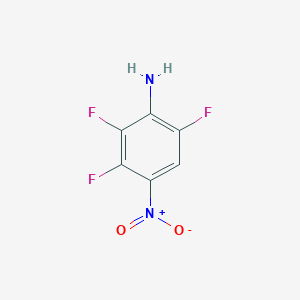
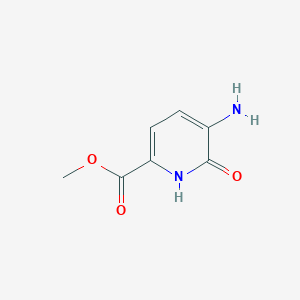
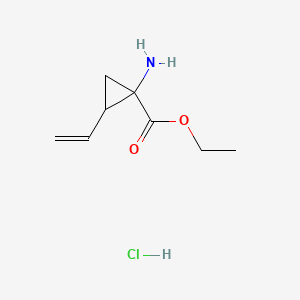


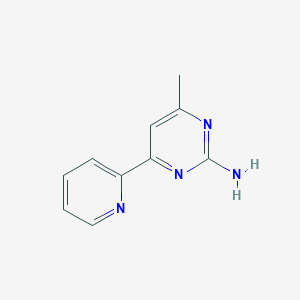

![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)


